molecular formula C18H20Cl2N4O2 B3014824 N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034473-28-2

N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B3014824
CAS No.: 2034473-28-2
M. Wt: 395.28
InChI Key: HBNUQBIQDWNXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic chemical agent of interest in medicinal chemistry and preclinical research. This molecule features a piperidine core substituted with a (3,4-dichlorophenyl)urea group and a 2,6-dimethylpyrimidin-4-yl ether linkage. The piperazine and piperidine scaffolds are recognized as privileged structures in drug discovery, frequently appearing in compounds targeting the central nervous system (CNS) and various enzymatic pathways . The 3,4-dichlorophenyl moiety is a common pharmacophore found in ligands for various G Protein-Coupled Receptors (GPCRs) . The inclusion of a pyrimidine ring, a nitrogen-containing heterocycle, may contribute to hydrogen bonding and stacking interactions with biological targets, as seen in kinase inhibitors and other therapeutic agents . Researchers can explore this compound as a potential lead molecule or a chemical probe for studying conditions such as pain, inflammation, and neurological disorders . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-11-9-17(22-12(2)21-11)26-14-5-7-24(8-6-14)18(25)23-13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNUQBIQDWNXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20Cl2N4O2C_{18}H_{20}Cl_2N_4O_2, with a molecular weight of 395.28 g/mol. The compound features a piperidine ring, a dichlorophenyl group, and a pyrimidine derivative, which are crucial for its biological activity.

Research indicates that this compound acts primarily as an antagonist at cannabinoid receptors, particularly the CB1 receptor. This receptor is involved in various physiological processes such as pain modulation and appetite regulation. The ability of this compound to inhibit CB1 receptor activity suggests potential applications in managing conditions like obesity and chronic pain.

Anticancer Properties

This compound has shown promising results in anti-cancer research. Studies have demonstrated its anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth. Additionally, it has been investigated for its role in DNA cleavage studies, indicating a potential mechanism for inducing cancer cell apoptosis.

Interaction with Biological Targets

The compound's interaction with various biological targets has been extensively studied. Notable findings include:

Target Effect Reference
CB1 ReceptorAntagonist activity
DNAInduces cleavage
Angiogenesis FactorsInhibitory effects

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Cannabinoid Receptor Antagonism : A study demonstrated that the compound effectively blocked CB1 receptor signaling pathways in vitro, resulting in reduced appetite and altered pain perception in animal models.
  • Anti-Angiogenic Activity : In a cancer model, this compound inhibited endothelial cell proliferation and migration, crucial steps in angiogenesis. These effects were attributed to its ability to disrupt vascular endothelial growth factor (VEGF) signaling pathways.
  • DNA Cleavage Studies : Research involving DNA cleavage assays indicated that the compound could induce double-strand breaks in cancer cells, leading to apoptosis through the activation of cellular stress response pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural homology with several derivatives, differing primarily in the substituents on the piperidine ring. Key analogs include:

Compound Name/ID Structural Features Key Synthesis Steps Yield Key References
Target Compound 3,4-Dichlorophenyl carboxamide + 2,6-dimethylpyrimidin-4-yloxy Likely Suzuki coupling or isocyanate reaction N/A -
Compound 53 () 3,4-Dichlorophenyl carboxamide + 4-bromo-2-oxo-benzodiazol-1-yl Isocyanate reaction 88%
Compound 9 () 3,4-Dichlorophenyl carboxamide + 2-oxo-benzimidazol-1-yl Isocyanate reaction 87%
TH5796 () 3,4-Dichlorophenyl carboxamide + hydroxymethyl-pyridyl-benzimidazolone Suzuki coupling + isocyanate reaction N/A

Pharmacokinetic Considerations

  • Pyrimidinyloxy Group : The 2,6-dimethylpyrimidine moiety could enhance metabolic stability and solubility compared to brominated or benzimidazolone analogs, as methyl groups often reduce oxidative degradation .
  • Dichlorophenyl Motif : Common in both pharmaceuticals (e.g., sertraline intermediates, ) and pesticides, this group balances lipophilicity and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.